N-(4-METHOXYPHENYL)-4-METHYL-N-({N'-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE
Description
N-(4-METHOXYPHENYL)-4-METHYL-N-({N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a nitrophenyl group, and a furan ring, among other functional groups.
Properties
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O7S/c1-19-3-14-25(15-4-19)39(35,36)30(21-9-11-23(37-2)12-10-21)18-27(32)29-28-17-24-13-16-26(38-24)20-5-7-22(8-6-20)31(33)34/h3-17H,18H2,1-2H3,(H,29,32)/b28-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXCHSXUCCQPOW-OGLMXYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-4-METHYL-N-({N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the hydrazine derivative: This step involves the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone.
Introduction of the sulfonamide group: The hydrazone is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Coupling with the furan derivative: The final step involves the coupling of the intermediate with a furan derivative under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-4-METHYL-N-({N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-4-METHYL-N-({N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It may be used in the development of new industrial chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-4-METHYL-N-({N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
N-(4-METHOXYPHENYL)-4-METHYL-N-({N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE can be compared with similar compounds such as:
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and antiproliferative activities.
(E)-1-(FURAN-2-YL)-N-[(4-METHOXYPHENYL)METHYL]METHANIMINE: Used in the synthesis of functionalized β-lactams.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-(4-METHOXYPHENYL)-4-METHYL-N-({N’-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENE-1-SULFONAMIDE.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
